N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide is a complex organic compound that features a combination of aromatic, ether, and sulfonamide functional groups
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c1-19-13(11-4-2-3-5-12(11)14)8-16-21(17,18)9-10-6-7-15-20-10/h2-7,13,16H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAUBUFJDFWBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)CC1=CC=NO1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Methoxyethyl Group Addition: The methoxyethyl group can be added through etherification reactions, typically using methoxyethanol and a suitable base.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the substituents introduced, which can vary widely.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Biologically, this compound has potential applications as a pharmacophore in drug design. Its structural features are conducive to binding with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the oxazole ring is particularly significant, as oxazole derivatives are known for their biological activity .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic and ether groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(1,2-oxazol-5-yl)acetamide
- N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(1,2-oxazol-5-yl)benzamide
Uniqueness
Compared to similar compounds, N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(1,2-oxazol-5-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups in this compound allows for unique interactions with biological targets, potentially leading to more potent and selective biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
